4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine
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Overview
Description
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organic compound that belongs to the class of dibenzoazepines. This compound features a unique structure that includes two oxazoline rings and a dibenzoazepine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves multiple steps. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This step is crucial for forming the dibenzoazepine core. Subsequent steps may involve N-acetylation of the amino group to facilitate coupling reactions, such as Suzuki–Miyaura cross-coupling and Ullmann-type intramolecular coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzoazepines and their derivatives, such as:
Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with similar therapeutic uses.
Imipramine: A tricyclic antidepressant with a dibenzoazepine structure.
Uniqueness
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dual oxazoline rings, which confer distinct chemical properties and potential biological activities. This structural feature sets it apart from other dibenzoazepines and enhances its versatility in various applications .
Properties
Molecular Formula |
C32H27N3O2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-6,11-dihydro-5H-benzo[b][1]benzazepin-10-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H27N3O2/c1-3-9-21(10-4-1)27-19-36-31(33-27)25-15-7-13-23-17-18-24-14-8-16-26(30(24)35-29(23)25)32-34-28(20-37-32)22-11-5-2-6-12-22/h1-16,27-28,35H,17-20H2/t27-,28-/m1/s1 |
InChI Key |
JVOMKFVGDCZNJK-VSGBNLITSA-N |
Isomeric SMILES |
C1CC2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)NC5=C1C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7 |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)NC5=C1C=CC=C5C6=NC(CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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